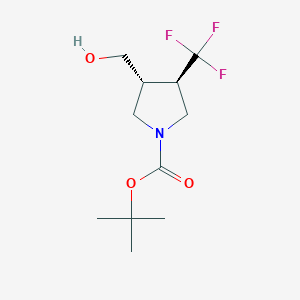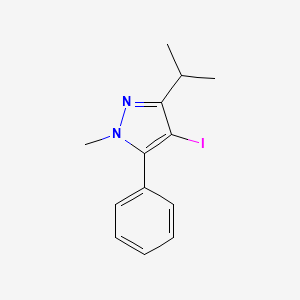
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers unique chemical and biological properties that make it valuable in various scientific research fields.
Preparation Methods
The synthesis of 4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine in the presence of iodine, which acts as a catalyst . This reaction typically occurs under mild conditions and yields the desired pyrazole structure. Industrial production methods often utilize similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with DNA to exert its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Iodo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1-phenylpyrazole: This compound has similar structural features but lacks the iodine and isopropyl substituents, resulting in different reactivity and biological properties.
4-Bromo-3-isopropyl-1-methyl-5-phenyl-1H-pyrazole:
1-Methyl-3-phenyl-5-pyrazolone: This compound has a different substitution pattern, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15IN2 |
|---|---|
Molecular Weight |
326.18 g/mol |
IUPAC Name |
4-iodo-1-methyl-5-phenyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C13H15IN2/c1-9(2)12-11(14)13(16(3)15-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
CSTITEHSAZJQEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1I)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


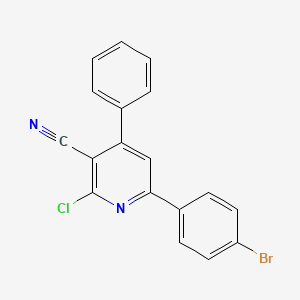
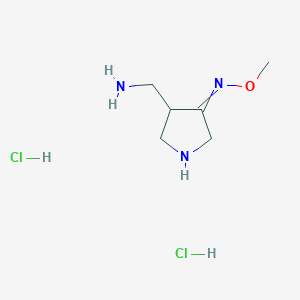
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-ol](/img/structure/B11772556.png)
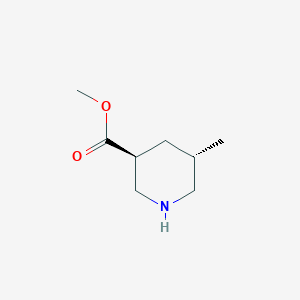
![8-(Bicyclo[3.1.0]hexan-2-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11772567.png)
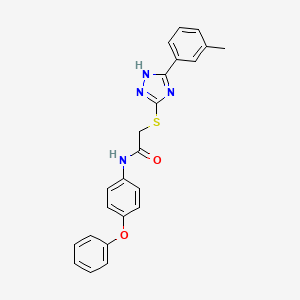
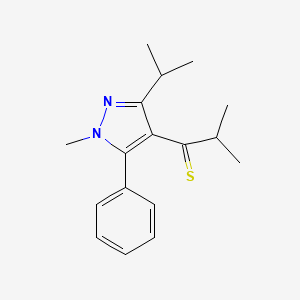
![2-(Difluoromethoxy)-6-ethoxybenzo[d]oxazole](/img/structure/B11772576.png)
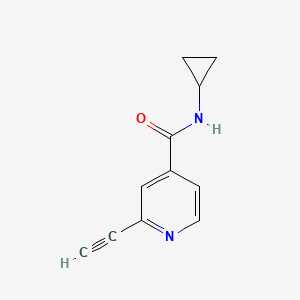
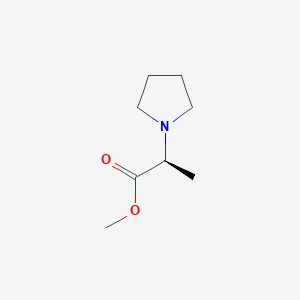
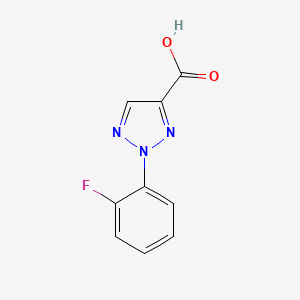
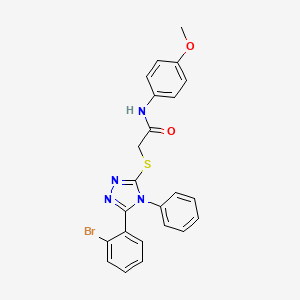
![4-(2-Methoxy-phenyl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylmethylsulfanyl)-6-p-tolyl-nicotinonitrile](/img/structure/B11772590.png)
